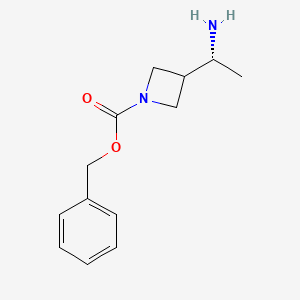
Benzyl (R)-3-(1-aminoethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have garnered interest due to their unique structural properties and potential applications in medicinal chemistry. The compound features a benzyl group, an aminoethyl side chain, and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide, ®-3-aminopropanol, and azetidine-1-carboxylic acid.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium tert-butoxide.
Introduction of Aminoethyl Group: The aminoethyl side chain is introduced via nucleophilic substitution reactions, where ®-3-aminopropanol reacts with the azetidine ring.
Benzylation: The final step involves the benzylation of the azetidine derivative using benzyl bromide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate can undergo oxidation reactions, particularly at the aminoethyl side chain, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the carboxylate group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or aminoethyl side chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation Products: Oxo derivatives of the aminoethyl side chain.
Reduction Products: Alcohols or aldehydes derived from the carboxylate group.
Substitution Products: Various substituted azetidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the role of azetidine derivatives in biological systems, including enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Industrial Applications: The compound is used in the development of novel materials, such as polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The benzyl group and aminoethyl side chain play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate: The enantiomer of the compound, differing in the configuration of the aminoethyl side chain.
Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate: A non-chiral version of the compound.
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate: A derivative with a hydroxyl group instead of an amino group.
Uniqueness: Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate is unique due to its chiral nature, which imparts specific biological activity and selectivity. The presence of the benzyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in molecular targets. Additionally, the aminoethyl side chain provides opportunities for further functionalization, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
benzyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10(14)12-7-15(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
SQJYHBQYBSQQCT-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1CN(C1)C(=O)OCC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


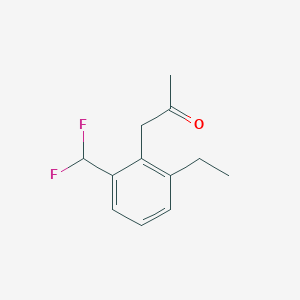
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
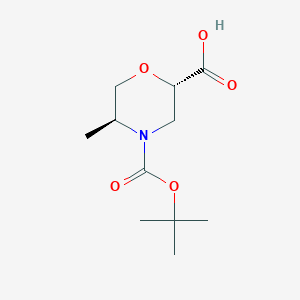

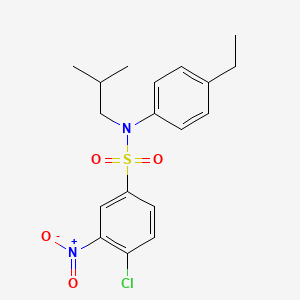
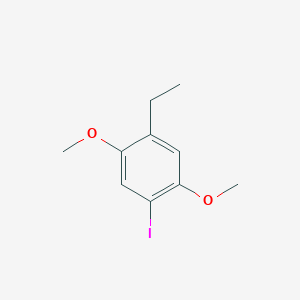
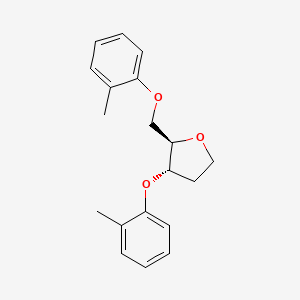

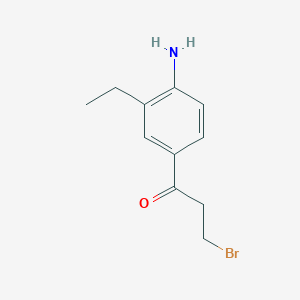
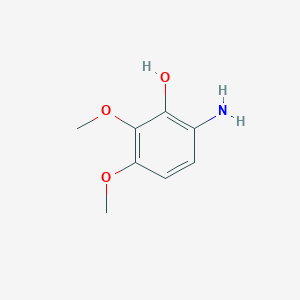

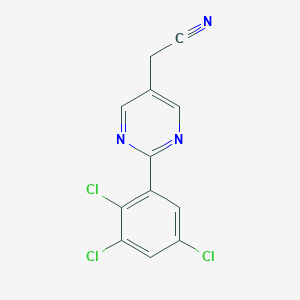
![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
